physicochemical properties of "Tert-butyl 7-aminoindoline-1-carboxylate"
physicochemical properties of "Tert-butyl 7-aminoindoline-1-carboxylate"
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 7-aminoindoline-1-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the essential physicochemical properties of Tert-butyl 7-aminoindoline-1-carboxylate. As a crucial building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of complex therapeutic agents. This document moves beyond a simple data sheet, providing not only available data but also the causal logic behind experimental choices and detailed, field-proven protocols for in-house characterization.
Molecular Identity and Structural Elucidation
Tert-butyl 7-aminoindoline-1-carboxylate is a bifunctional molecule featuring a protected indoline core. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves as a stable protecting group, readily removed under acidic conditions, while the primary amine at the 7-position provides a key nucleophilic handle for synthetic diversification.[1][2] This dual functionality makes it a valuable intermediate in the construction of novel pharmaceutical candidates.[3][4]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate |
| CAS Number | 143262-10-6 (Parent indoline-1-carboxylate) |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N |
| InChI Key | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-5-10(14)6-4-7-11(10)9-15/h4,6-7H,5,8-9,14H2,1-3H3 |
Caption: Workflow for Melting Point Determination using DSC.
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol harmonizes best practices for what is considered the gold standard in solubility measurement. [5][6][7] Objective: To determine the thermodynamic equilibrium solubility in various aqueous buffers.
Methodology:
-
Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. [5]Equilibration time is critical; 24 to 48 hours is standard to ensure equilibrium is reached. [5]4. Phase Separation: Separate the solid and liquid phases. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant is the preferred method to avoid filtration-related issues like adsorption.
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Validation: The concentration should be confirmed at multiple time points (e.g., 24h and 48h) to ensure a stable plateau has been reached, confirming true equilibrium.
Protocol: NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a small organic molecule. [8][9] Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good starting point for polar molecules.
-
Sample Preparation:
-
Weigh an appropriate amount of the compound. For ¹H NMR, 5-10 mg is typical. For ¹³C NMR, 20-50 mg may be needed for a timely acquisition. [9] * Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
-
Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard pulse programs.
-
References
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Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]
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Sugano, K. (2023). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. Retrieved from [Link]
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Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Zhang, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
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Slideshare. solubility experimental methods.pptx. Retrieved from [Link]
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Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
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Sounier, R., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]
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Chemsrc. tert-butyl 7-aminoindoline-1-carboxylate. Retrieved from [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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University of Leicester. NMR Sample Preparation. Retrieved from [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Supporting Information. General experimental information. Retrieved from [Link]
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SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Oliveira, R., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]
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Taylor, L., et al. (2020). Synthesis of a Series of Diaminoindoles. PMC - NIH. Retrieved from [Link]
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University of Wisconsin-Madison. Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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PubChem. tert-Butyl 7-amino-1H-indazole-1-carboxylate. Retrieved from [Link]
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PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. Retrieved from [Link]
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LookChem. tert-butyl 7-formyl-1-indolinecarboxylate. Retrieved from [Link]
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Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Retrieved from [Link]
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ChemPedia. (R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
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A simple and powerful tert-butylation of carboxylic acids and alcohols. (2011). Tetrahedron Letters. Retrieved from [Link]
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PubChem. 1-(Tert-butoxycarbonyl)indole. Retrieved from [Link]
- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
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Chen, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Retrieved from [Link]
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PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
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PASL. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
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PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
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